
Tioclomarol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Tioclomarol-d4 is represented by the formula C22H12D4Cl2O4S . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
Tioclomarol-d4 is a white or off-white solid . It has a melting point of approximately 132-134℃ . It is soluble in chloroform and ether, slightly soluble in acetone and benzene, and almost insoluble in water . The molecular weight is 451.36 .Wissenschaftliche Forschungsanwendungen
Photocatalytic Sensors for Chemical Detection
A study highlighted the development of a novel photoelectrochemical sensor designed for the highly selective and sensitive detection of 2,4-dichlorophenoxyacetic acid, using modified TiO2 nanotubes. This approach, utilizing a molecularly imprinted polymer for selectivity, could be relevant for the detection and analysis of various chemical compounds, including potentially Tioclomarol-d4, in complex samples (Shi et al., 2011).
Percutaneous Absorption Studies
Another study investigated the percutaneous absorption of Octamethylcyclotetrasiloxane (D4) using the human skin/nude mouse model. Although this research focuses on a different compound, the methodologies applied for assessing skin absorption and the potential effects on human health could be adapted for studies on Tioclomarol-d4 to understand its dermal penetration and systemic distribution (Zaręba et al., 2002).
Photocatalytic Oxidation Studies
The impact of volatile methyl siloxanes (VMS) on photocatalytic systems was examined, with a focus on Octamethylcyclotetrasiloxane (D4) and its effects on the deactivation of TiO2 catalysts. Understanding the interaction between chemical compounds and photocatalytic processes is crucial for environmental remediation and could offer insights into how Tioclomarol-d4 or its derivatives might interact with similar photocatalytic setups (Lamaa et al., 2014).
Eigenschaften
CAS-Nummer |
1346599-68-5 |
|---|---|
Produktname |
Tioclomarol-d4 |
Molekularformel |
C22H16Cl2O4S |
Molekulargewicht |
451.35 |
IUPAC-Name |
3-[3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2/i5D,6D,7D,8D |
InChI-Schlüssel |
WRGOVNKNTPWHLZ-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O |
Synonyme |
3-[3-(4-Chlorophenyl-d4)-1-(5-chloro-2-thienyl)-3-hydroxypropyl]-4-hydroxy-2H-1-benzopyran-2-one; Apegmone-d4; 3-[5-Chloro-α-(p-chloro-β-hydroxy(phen-d4)ethyl)-2-thenyl]-4-hydroxy-coumarin; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



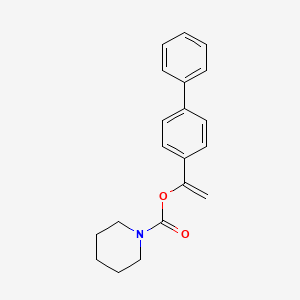
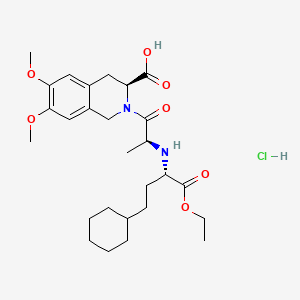
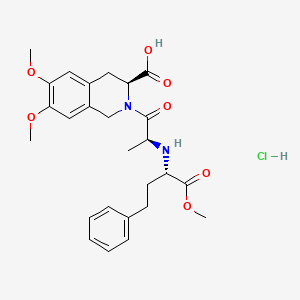
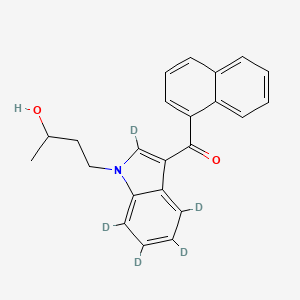
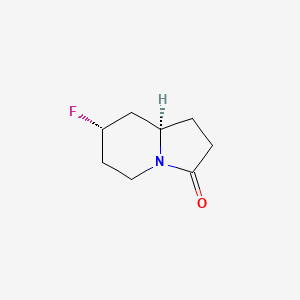
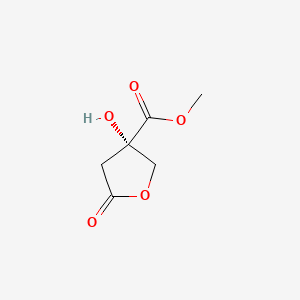
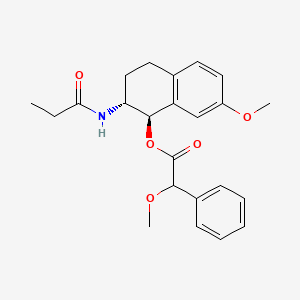
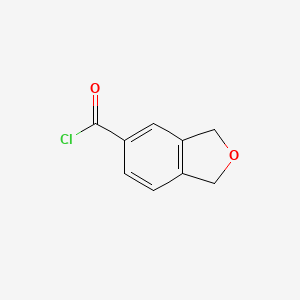
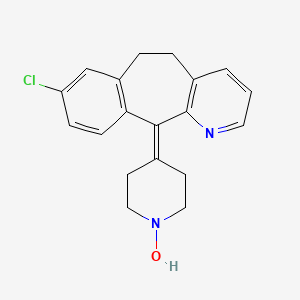
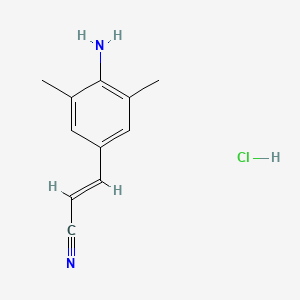
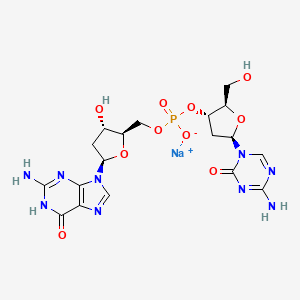
![2H-Furo[2,3-E]indole](/img/structure/B584287.png)